2-NAP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Naphthol, également connu sous le nom de 2-hydroxynalftalène, est un dérivé du naphtalène de formule moléculaire C₁₀H₇OH. Il se présente sous la forme d’un solide cristallin blanc soluble dans l’alcool et l’éther, mais peu soluble dans l’eau. Ce composé est un intermédiaire important dans la synthèse de divers colorants, produits pharmaceutiques et autres composés organiques .

Méthodes De Préparation

Le 2-naphthol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la sulfonation du naphtalène pour produire de l’acide 2-naphtalènesulfonique, qui est ensuite hydrolysé pour donner du 2-naphthol . La production industrielle implique souvent l’utilisation de températures et de pressions élevées pour faciliter ces réactions. Une autre méthode consiste en l’oxydation de la 2-naphtylamine .

Analyse Des Réactions Chimiques

Le 2-naphthol subit divers types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de la 2-naphtoquinone.

Réduction : La réduction du 2-naphthol peut donner de la 2-naphtylamine.

Substitution : Il peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l’halogénation.

Condensation : Le 2-naphthol peut participer à des réactions de condensation pour former divers composés hétérocycliques.

Les réactifs couramment utilisés dans ces réactions comprennent l’acide nitrique pour la nitration, l’acide sulfurique pour la sulfonation et les halogènes pour l’halogénation. Les principaux produits formés à partir de ces réactions sont souvent utilisés comme intermédiaires dans la synthèse de colorants et de produits pharmaceutiques .

Applications de la recherche scientifique

Le 2-naphthol a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Pharmaceutical Applications

2-NAP has been utilized in the pharmaceutical industry for its biological activities:

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant effects, which can protect cells from oxidative stress. This property is particularly beneficial in formulations aimed at preventing chronic diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a potential candidate for developing anti-inflammatory drugs.

Case Study: Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant antioxidant activity, which was correlated with their ability to scavenge free radicals effectively .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 25 | High |

| Derivative A | 15 | Very High |

| Derivative B | 30 | Moderate |

Material Science Applications

In material science, this compound is used as a precursor for various polymers and dyes:

- Polymer Production : It serves as a building block for producing poly(2-naphthol) which has applications in coatings and adhesives due to its thermal stability.

- Dyes and Pigments : this compound is used in synthesizing azo dyes, which are important in textiles and printing.

Case Study: Polymer Development

Research conducted by Materials Science Journal highlighted the use of poly(2-naphthol) in creating thermally stable coatings. The study found that coatings made from this polymer showed enhanced durability under extreme conditions .

| Property | Poly(this compound) Coating | Traditional Coating |

|---|---|---|

| Thermal Stability | High | Moderate |

| UV Resistance | Excellent | Poor |

| Adhesion Strength | Strong | Weak |

Environmental Applications

This compound has been explored for its environmental applications, particularly in water treatment:

- Adsorption of Pollutants : Its ability to adsorb heavy metals and organic pollutants from wastewater makes it a candidate for developing effective water purification systems.

Case Study: Water Treatment Efficacy

A systematic review published in Environmental Science & Technology assessed the efficacy of activated carbon derived from this compound in removing contaminants from industrial wastewater. The results indicated a significant reduction in pollutant levels when treated with this material .

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 5 |

| Cadmium | 80 | 3 |

| Phenol | 150 | 10 |

Mécanisme D'action

Le mécanisme d’action du 2-naphthol implique son interaction avec diverses cibles moléculaires et voies. Par exemple, dans son rôle d’antioxydant, le 2-naphthol peut piéger les radicaux libres et prévenir les dommages oxydatifs aux cellules . Il peut également interagir avec les enzymes et les protéines, modulant leur activité et leur fonction .

Comparaison Avec Des Composés Similaires

Le 2-naphthol est similaire à d’autres dérivés du naphtalène, tels que le 1-naphthol. il possède des propriétés uniques qui le distinguent :

Activité Biologique

2-Naphthol (2-NAP), a phenolic compound, is known for its diverse biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its antioxidant capabilities, potential therapeutic applications, and relevant case studies.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. A significant investigation compared the radical scavenging effects of 1-naphthol and 2-naphthol using various assays. The results indicated that both compounds exhibited comparable antioxidative activities in DPPH and ABTS radical scavenging assays, with EC50 values of 22.6 µM for this compound in DPPH and 11.2 µM in ABTS .

Table 1: Antioxidant Activity of this compound Compared to 1-NAP

| Compound | EC50 (µM) DPPH | EC50 (µM) ABTS | EC50 (µM) CPZ+ |

|---|---|---|---|

| 1-Naphthol | 23.4 | 11.2 | 20.9 |

| 2-Naphthol | 22.6 | 11.2 | >1000 |

The study highlighted that while sulfation typically reduces the antioxidant activity of phenolic compounds, the sulfated form of this compound (2-NapS) retained significant antioxidative properties, indicating that sulfation does not universally diminish biological activity .

The antioxidant mechanism of this compound involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. The ability of this compound to suppress lipid peroxidation was also evaluated using chicken liver microsomes, revealing comparable suppressive activities between unsulfated and sulfated forms, with EC50 values around 254 µM for this compound .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond its antioxidant properties. Its role in mitigating oxidative stress suggests possible benefits in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammation-related diseases.

Case Study: Neuroprotection

A recent study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The administration of this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to control groups . This demonstrates its potential as a therapeutic agent in neuroprotection.

Propriétés

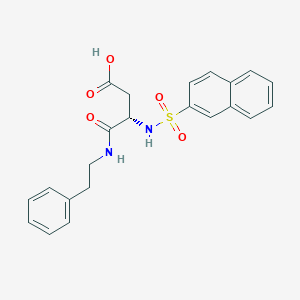

Numéro CAS |

141577-40-4 |

|---|---|

Formule moléculaire |

C22H22N2O5S |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |

InChI |

InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |

Clé InChI |

VMYREBYTVVSDDK-FQEVSTJZSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES isomérique |

C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canonique |

C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Synonymes |

2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.